苦藏红花素

描述

科学研究应用

苦藏红花素在各个领域都具有多种科学研究应用:

化学: 用作藏红花质量控制的标志性化合物。

生物学: 研究其在藏红花醛和其他相关化合物生物合成中的作用。

5. 作用机理

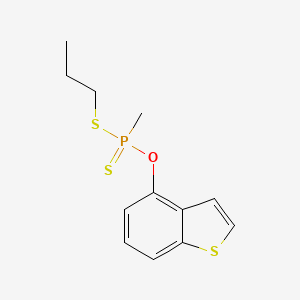

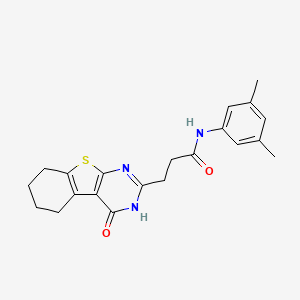

苦藏红花素主要通过转化为藏红花醛发挥作用。 葡萄糖苷酶水解苦藏红花素产生苷元 (HTCC),然后脱水形成藏红花醛 . 藏红花醛以其抗氧化和抗炎特性而闻名,这些特性有助于藏红花的潜在健康益处 .

安全和危害

Picrocrocin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion, the mouth should be rinsed with water and vomiting should not be induced .

作用机制

Target of Action

Picrocrocin, a bioactive constituent of saffron, has been suggested as a potential candidate for addressing a range of ailments, including neurodegenerative diseases . It has been found to interact with the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle regulation and growth. This interaction is particularly significant in the context of neurodegenerative diseases .

Mode of Action

Picrocrocin’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been found to boost the levels of phosphorylated proline-rich AKT substrate of 40 kDa (p-PRAS40), mammalian target of rapamycin (mTOR), and pp70S6K in rotenone-induced PD rats through the activation of the PI3K/AKT and AKT/mTOR pathways .

Biochemical Pathways

Picrocrocin affects several biochemical pathways. The most significant among these is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth and metabolism, and its modulation by picrocrocin can have downstream effects on cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of picrocrocin involve its absorption, distribution, metabolism, and excretion (ADME). To address this issue, diverse approaches involving nanoformulations have been developed to enhance their bioavailability, aqueous solubility, and BBB permeability .

Result of Action

The molecular and cellular effects of picrocrocin’s action are primarily seen in its neuroprotective effects. It exerts a neuroprotective effect in conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Amyotrophic lateral sclerosis, and others, by modulating relevant parameters . Moreover, it has been found to have hypolipidemic effects, suggesting a non-statin-like mode of action on lipid homeostasis .

Action Environment

The action, efficacy, and stability of picrocrocin can be influenced by environmental factors. For instance, light plays a pivotal role in regulating plants’ signaling pathways, which can affect the level of secondary metabolites like picrocrocin . Furthermore, the gradual degradation of picrocrocin within aqueous saffron extracts across various temperatures (5–70 °C) has been observed to follow second-order kinetics .

生化分析

Biochemical Properties

Picrocrocin exhibits significant antioxidant and anti-inflammatory effects . During the drying process of saffron, picrocrocin liberates the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Cellular Effects

Picrocrocin demonstrates limited antioxidant activity but may induce apoptosis in specific cells . It exhibits significant antioxidant and anti-inflammatory effects, protecting against oxidative damage and offering cardiovascular benefits .

Molecular Mechanism

The molecular mechanism of picrocrocin involves the liberation of the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Temporal Effects in Laboratory Settings

The losses of crocetin esters and picrocrocin in saffron with 1 year of storage were 52.2% and 54.3%, respectively . The trend then declined during subsequent storage .

Metabolic Pathways

Picrocrocin is a degradation product of the carotenoid zeaxanthin . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Transport and Distribution

Although picrocrocin and crocetin sugar esters indicated high bioaccessibility, they were transported at low quantities .

准备方法

合成路线和反应条件: 苦藏红花素可以通过各种色谱技术从藏红花中分离出来。 高效薄层色谱 (HPTLC) 和制备色谱法是常用的方法 . 分离过程包括用甲醇或乙醇等溶剂提取藏红花,然后通过色谱分离纯化苦藏红花素 .

工业生产方法: 苦藏红花素的工业生产涉及番红花的栽培和藏红花柱头的提取。然后将柱头干燥并加工以分离出苦藏红花素。 采用先进的色谱技术以确保高纯度和高产率 .

化学反应分析

反应类型: 苦藏红花素经历了几种化学反应,包括水解和脱水。 在藏红花的干燥过程中,苦藏红花素被葡萄糖苷酶水解产生苷元 (HTCC),然后脱水形成藏红花醛 .

常用试剂和条件:

水解: 葡萄糖苷酶用于水解苦藏红花素。

脱水: 脱水在藏红花的干燥过程中自然发生。

主要产物:

藏红花醛: 从苦藏红花素衍生的苷元 (HTCC) 脱水形成的主要产物.

相似化合物的比较

苦藏红花素因其作为藏红花醛前体的作用以及其存在于藏红花中而独一无二。类似化合物包括:

藏红花素: 藏红花中的另一种主要化合物,以其颜色和潜在的健康益处而闻名.

藏红花醛: 从苦藏红花素降解形成的主要香气化合物.

玉米黄质: 与苦藏红花素生物合成相关的类胡萝卜素.

苦藏红花素因其在藏红花风味和香气中的特殊作用,以及其潜在的治疗特性而脱颖而出。

属性

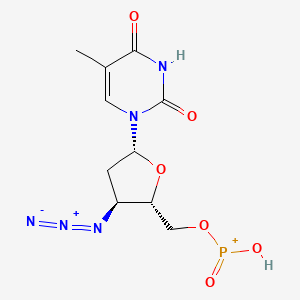

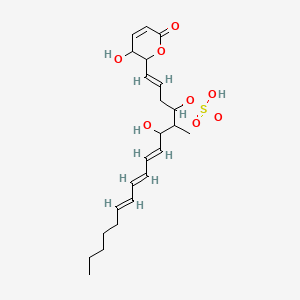

IUPAC Name |

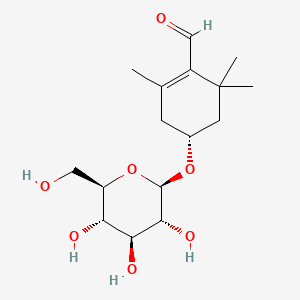

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJCSAICLADIN-WYWSWGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160450 | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-55-6 | |

| Record name | Picrocrocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrocrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROCROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。